2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” is a complex organic compound that contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been receiving significant attention in the synthetic chemistry community due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The exact synthesis process for “this compound” is not specified in the available literature.Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been functionalized through various reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific chemical reactions involving “this compound” are not detailed in the available literature.科学的研究の応用
Phosphoramidate Steering Elements in Isomeric Selectivity
Phosphoramidates have been identified as key elements in controlling isomeric selectivity in the synthesis of imidazo[1,2-a]pyrimidines. A study by White et al. (2019) demonstrated the selective N-phosphorylation of aminoimidazoles, which significantly influences the outcome of the condensation process to produce either the 2-amino or 4-amino isomer of (benzo)imidazo[1,2-a]pyrimidines (White et al., 2019).
Synthesis and Biological Activity as Antiulcer Agents
Imidazo[1,2-a]pyridines, closely related to imidazo[1,2-a]pyrimidines, were synthesized and evaluated as potential antiulcer agents. Starrett et al. (1989) explored the synthesis of these compounds, noting their cytoprotective properties in ethanol and HCl models. However, they did not display significant antisecretory activity (Starrett et al., 1989).
Interaction with Benzodiazepine Receptors
Schmitt et al. (1997) investigated the affinity of various imidazo[1,2-a]pyridines for central and mitochondrial benzodiazepine receptors. They found that some compounds selectively bound to peripheral-type receptors, suggesting potential applications in neurological research (Schmitt et al., 1997).
Synthesis of Imino Derivatives and Tautomerism
Jakubkienė et al. (2008) synthesized 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones. Their study provided insights into the tautomerism and reactions of these compounds with various nucleophiles, contributing to the understanding of chemical properties and potential applications of such molecules (Jakubkienė et al., 2008).
Fluorometric Determination in Biological Materials
Kaiser and Forist (1975) developed a method for determining 2,3-bis(p-methoxyphenyl)imidazo[1,2-a]-pyrimidine in biological materials, indicating its potential as a bioanalytical tool in pharmacokinetic studies (Kaiser & Forist, 1975).
Catalysis and Fluorescent Sensing
Rawat and Rawat (2018) reported on the synthesis of imidazo[1,2-a]pyrimidines using copper oxide nanoparticles and explored their optical properties. They identified a derivative that acts as a fluorescent sensor for zinc ions, showcasing the versatility of these compounds in sensing applications (Rawat & Rawat, 2018).
Antineoplastic Potential
Abdel-Hafez (2007) synthesized derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine, evaluating their antineoplastic activities. Some derivatives showed promising activity against certain cancer cell lines, indicating potential applications in cancer research (Abdel-Hafez, 2007).
作用機序
Target of Action
The primary target of this compound is the KRAS G12C . KRAS is a protein that plays a key role in the regulation of cell division and growth. Mutations in the KRAS gene, such as the G12C mutation, can lead to uncontrolled cell growth and are often found in various types of cancer .
Mode of Action
The compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding is facilitated by the compound’s imidazo[1,2-a]pyrimidine core, which allows it to install covalent warheads on the target protein . The compound’s interaction with its target leads to the inhibition of the protein’s function, thereby preventing the uncontrolled cell growth associated with the KRAS G12C mutation .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK pathway , which is involved in cell division and growth . By inhibiting the function of KRAS G12C, the compound prevents the activation of this pathway, thereby inhibiting cell growth .
Pharmacokinetics
The compound’s potent anticancer activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound has been shown to be a potent anticancer agent for cells with the KRAS G12C mutation . Its action results in the inhibition of cell growth, which could potentially lead to the shrinkage of tumors and the slowing or halting of cancer progression .
特性
IUPAC Name |
2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-19-8-5-4-7-16(19)21(27)24-17-13-15(9-10-20(17)28-2)18-14-26-12-6-11-23-22(26)25-18/h4-14H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKSVDODKDMWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。